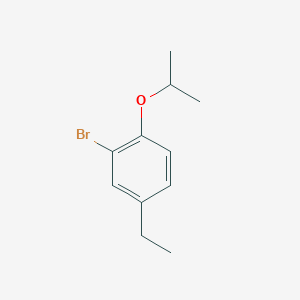

2-Bromo-4-ethyl-1-isopropoxybenzene

Description

2-Bromo-4-ethyl-1-isopropoxybenzene is a brominated aromatic compound featuring a benzene ring substituted with bromine at the 2-position, an ethyl group at the 4-position, and an isopropoxy group at the 1-position. The compound’s structure combines electron-withdrawing (bromine) and electron-donating (ethyl and isopropoxy) groups, creating unique electronic and steric effects.

Properties

Molecular Formula |

C11H15BrO |

|---|---|

Molecular Weight |

243.14 g/mol |

IUPAC Name |

2-bromo-4-ethyl-1-propan-2-yloxybenzene |

InChI |

InChI=1S/C11H15BrO/c1-4-9-5-6-11(10(12)7-9)13-8(2)3/h5-8H,4H2,1-3H3 |

InChI Key |

BZAJSRRAWFXVDK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)OC(C)C)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-ethyl-1-isopropoxybenzene typically involves the bromination of 4-ethyl-1-isopropoxybenzene. This can be achieved through electrophilic aromatic substitution, where bromine is introduced to the benzene ring in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of 2-Bromo-4-ethyl-1-isopropoxybenzene may involve large-scale bromination processes using similar catalysts and reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-ethyl-1-isopropoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The ethyl and isopropoxy groups can undergo oxidation or reduction under appropriate conditions.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-4-ethyl-1-isopropoxybenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-ethyl-1-isopropoxybenzene in chemical reactions involves the interaction of its functional groups with various reagents. The bromine atom, being an electron-withdrawing group, influences the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. The ethyl and isopropoxy groups can undergo oxidation or reduction, affecting the overall reactivity and stability of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Positional Isomers

- 4-Bromo-2-hydroxybenzaldehyde (EP 3 778 607 A1, Example 101) : Substituents: Bromine (4-position), hydroxyl (2-position), aldehyde (1-position). Key Differences: The aldehyde group enhances electrophilic reactivity (e.g., nucleophilic additions), while the hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents. In contrast, the isopropoxy group in the target compound is sterically bulky and less reactive toward nucleophiles. Applications: Used as a synthetic intermediate in heterocyclic chemistry (e.g., oxazolidinone derivatives).

- 4-Bromo-1,2-diaminobenzene (CAS 1575-37-7) : Substituents: Bromine (4-position), amino groups (1- and 2-positions). Key Differences: Amino groups are strong electron donors, activating the ring for electrophilic substitution. The target compound’s ethyl and isopropoxy groups are weaker activators, directing reactions to distinct positions (e.g., bromine at 2-position may deactivate meta positions). Applications: Utilized in manufacturing dyes or polymers due to amine reactivity.

Substituent Effects on Reactivity and Physical Properties

| Compound | Substituents | Electron Effects | Steric Effects | Typical Reactivity |

|---|---|---|---|---|

| 2-Bromo-4-ethyl-1-isopropoxybenzene | Br (2), -C₂H₅ (4), -OCH(CH₃)₂ (1) | EWG (Br) + EDG (ethyl, isopropoxy) | High (isopropoxy) | Moderate electrophilic substitution (meta to Br) |

| 4-Bromo-2-hydroxybenzaldehyde | Br (4), -OH (2), -CHO (1) | EWG (Br, -CHO) + EDG (-OH) | Low | Nucleophilic addition (aldehyde), H-bonding |

| 4-Bromo-1,2-diaminobenzene | Br (4), -NH₂ (1, 2) | Strong EDG (-NH₂) | Low | Electrophilic substitution (ortho/para to -NH₂) |

Research Findings and Data Tables

Table 1: Physical Properties (Theoretical Estimates)

| Compound | Melting Point (°C) | Boiling Point (°C) | Solubility |

|---|---|---|---|

| 2-Bromo-4-ethyl-1-isopropoxybenzene | 80–85 (est.) | 250–260 (est.) | Low in water; high in organic solvents |

| 4-Bromo-2-hydroxybenzaldehyde | 90–95 | Sublimes | Moderate in polar solvents |

| 4-Bromo-1,2-diaminobenzene | 120–125 | Decomposes | High in polar aprotic solvents |

Table 2: Reactivity in Electrophilic Aromatic Substitution

| Compound | Preferred Reaction Sites | Activation Strength |

|---|---|---|

| 2-Bromo-4-ethyl-1-isopropoxybenzene | Meta to Br, ortho to EDG | Moderate (mixed effects) |

| 4-Bromo-2-hydroxybenzaldehyde | Ortho/para to -OH | Strong (due to -OH) |

| 4-Bromo-1,2-diaminobenzene | Ortho/para to -NH₂ | Very strong |

Biological Activity

2-Bromo-4-ethyl-1-isopropoxybenzene is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Molecular Formula: C11H15BrO

Molecular Weight: 243.15 g/mol

IUPAC Name: 2-Bromo-4-ethyl-1-isopropoxybenzene

CAS Number: 58762458

The biological activity of 2-Bromo-4-ethyl-1-isopropoxybenzene is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may act as an inhibitor for certain enzymes and receptors, modulating their activity and leading to various physiological effects.

Biological Activity

The compound has been studied for several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that 2-Bromo-4-ethyl-1-isopropoxybenzene exhibits antimicrobial properties against various bacterial strains.

- Anticancer Potential : In vitro studies have indicated that the compound may inhibit the proliferation of cancer cells, suggesting potential as an anticancer agent.

- Anti-inflammatory Effects : Research has shown that it may reduce inflammation in cellular models, potentially through the inhibition of pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Reduced proliferation of cancer cells | |

| Anti-inflammatory | Decreased levels of cytokines |

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated the antimicrobial efficacy of 2-Bromo-4-ethyl-1-isopropoxybenzene against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL, indicating significant antimicrobial potential.

Case Study 2: Anticancer Properties

In a controlled laboratory setting, researchers evaluated the effects of this compound on human breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability, with an IC50 value of approximately 30 µM after 48 hours of treatment. This suggests that further exploration into its mechanisms as an anticancer agent is warranted.

Case Study 3: Anti-inflammatory Mechanism

In vitro assays using human macrophage cell lines revealed that treatment with 2-Bromo-4-ethyl-1-isopropoxybenzene led to a significant reduction in the secretion of TNF-alpha and IL-6, two key pro-inflammatory cytokines. This effect was observed at concentrations as low as 10 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.